molecular formula C12H16N2O3S B2431457 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide CAS No. 2097892-31-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide

Cat. No.: B2431457
CAS No.: 2097892-31-2
M. Wt: 268.33
InChI Key: CCWDAHLCFIFMHL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is unique due to its combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide, a compound derived from indole, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the indole moiety, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and biological activity.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in various physiological processes, including mood regulation and vascular function. The activation of 5-HT1F receptors has been linked to therapeutic effects in conditions such as migraines and anxiety disorders.

Agonistic Properties

Research indicates that this compound acts as a potent agonist at serotonin receptors. Specifically, it has demonstrated:

  • Selectivity for 5-HT1F receptors : Studies show that it significantly activates these receptors, which can lead to increased neurotransmission of serotonin in mammals .
  • Calcium Release : The compound has been shown to release intracellular calcium by activating alpha 1-adrenoceptors, indicating its role in vascular smooth muscle contraction .

In Vitro Studies

In vitro studies have assessed the compound's efficacy and selectivity:

Receptor Type EC50 (nM) Selectivity Ratio
Alpha 1-Adrenoceptors25>48 (compared to alpha 2)
5-HT1F ReceptorsNot specifiedHigh

These findings suggest that this compound is a highly selective agonist for the alpha 1-adrenoceptors compared to alpha 2-adrenoceptors, which may have implications for its therapeutic use in cardiovascular conditions .

Case Studies

Several studies have documented the effects of this compound in animal models:

  • Vascular Response : In isolated perfused rabbit ear arteries, the compound induced significant vasoconstriction, demonstrating its potential utility in treating hypotension or vascular disorders.
  • Neurotransmission Effects : In guinea pig atrium models, it exhibited a notable inhibition of neurotransmission at higher concentrations, indicating a dual action that could be beneficial in managing certain cardiovascular conditions .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-14-6-5-9-7-10(3-4-11(9)14)12(15)8-13-18(2,16)17/h3-7,12-13,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWDAHLCFIFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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